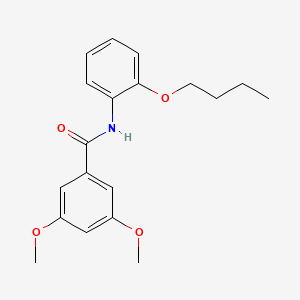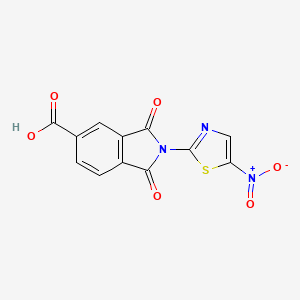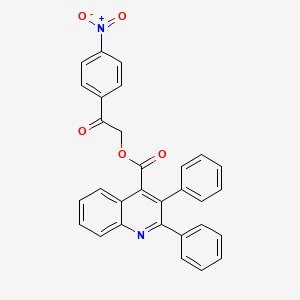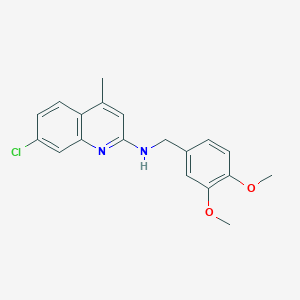![molecular formula C20H22N4O7S B5031238 N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5031238.png)
N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multiple steps, including condensation reactions, sulfonylation, and nitration. For example, Patel et al. (2011) describe a process where 4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in the presence of a catalyst to yield a benzenesulfonamide derivative, which further reacts to give substituted chalcone derivatives (Patel, Nimavat, Vyas, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be complex, with studies using X-ray crystallography to determine the structure. Al-Hourani et al. (2016) utilized this method to analyze the crystal structure of a sulfonamide compound, providing insights into its geometric parameters and intermolecular interactions (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including alkylation and aminohydroxylation, leading to the formation of complex molecules. Hamasharif et al. (2017) explored the N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide, demonstrating the synthetic versatility of sulfonamide compounds (Hamasharif, Smith, Curran, & Hemming, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of sulfonamide compounds. Detailed spectroscopic analysis provides insights into the intermolecular interactions and stability of these molecules. Karakaya et al. (2015) conducted a comprehensive study on the spectroscopic properties of a sulfonamide molecule, revealing its interaction energies and hydrogen bonding patterns (Karakaya, Sert, Sreenivasa, Suchetan, & Çırak, 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and functional group transformations, are key to their applications in synthesis and materials science. The work by Zanoni and Stradiotto (1991) on the electrochemical synthesis and functional group transformations of nitrobenzenesulfonamide derivatives highlights the chemical versatility and reactivity of these compounds (Zanoni & Stradiotto, 1991).
Wirkmechanismus
Target of Action
MLS001125736, also known as Insulin Glargine , primarily targets the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . The insulin receptor plays a crucial role in regulating glucose metabolism .
Mode of Action
Insulin Glargine binds to the alpha subunit of the insulin receptor. This binding stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor . This interaction triggers a series of intracellular events, including the translocation of glucose transporters to the cell membrane, which facilitates the uptake of glucose into cells .
Biochemical Pathways
The primary biochemical pathway affected by Insulin Glargine is glucose metabolism. It promotes the uptake of glucose from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle . Absorption of glucose into cells allows for its transformation into glycogen or fat for storage . Insulin Glargine also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis .
Pharmacokinetics
Insulin Glargine exhibits slow absorption. Upon injection into the subcutaneous tissue, microprecipitates form, which allow small amounts of Insulin Glargine to release over time . It is partially metabolized in the subcutaneous depot at the carboxyl terminus of the B chain to form two active metabolites, M1 (21A-Gly-insulin) and M2 (21A-Gly-des-30B-Thr-insulin) . The compound is excreted in the urine .
Result of Action
The molecular and cellular effects of Insulin Glargine’s action include increased protein synthesis, enhanced fat storage, and reduced blood glucose levels . At the cellular level, it increases the permeability of several ions, including potassium, magnesium, and phosphate .
Action Environment
Environmental factors such as diet, exercise, stress, illness, and changes in hormone levels can influence the action, efficacy, and stability of Insulin Glargine. For instance, physical activity and a balanced diet can enhance the drug’s efficacy by improving insulin sensitivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-20(2)18(26)22(19(27)21-20)12-16(25)13-23(14-6-4-3-5-7-14)32(30,31)17-10-8-15(9-11-17)24(28)29/h3-11,16,25H,12-13H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAHIOVXPVMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)

![2-(4-methylphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5031181.png)
![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)


![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)
![1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5031223.png)
![1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)


![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)